2-(2-Bromoethyl)-4-methylpyridine

Medicinal Chemistry Bromodomain Inhibition Off-target Screening

2-(2-Bromoethyl)-4-methylpyridine (CAS: 1260812-83-6, C8H10BrN, MW: 200.08) is a heteroaromatic building block featuring a pyridine core with a 2-bromoethyl substituent and a 4-methyl group. Its primary value proposition lies in its role as a reactive intermediate in organic synthesis, where the 2-bromoethyl arm functions as an electrophilic handle for nucleophilic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
Cat. No. B13120226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-4-methylpyridine
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)CCBr
InChIInChI=1S/C8H10BrN/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4H2,1H3
InChIKeyTWIVUHDBLOKZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(2-Bromoethyl)-4-methylpyridine is a Strategic Intermediate in Heterocyclic Synthesis


2-(2-Bromoethyl)-4-methylpyridine (CAS: 1260812-83-6, C8H10BrN, MW: 200.08) is a heteroaromatic building block featuring a pyridine core with a 2-bromoethyl substituent and a 4-methyl group [1]. Its primary value proposition lies in its role as a reactive intermediate in organic synthesis, where the 2-bromoethyl arm functions as an electrophilic handle for nucleophilic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures . The specific 2,4-substitution pattern provides a unique steric and electronic profile distinct from other regioisomers, making it a strategic choice in medicinal chemistry and materials science research programs requiring precise molecular scaffolding [2].

The Critical Role of Regiochemistry in 2-(2-Bromoethyl)-4-methylpyridine Applications


Substituting 2-(2-bromoethyl)-4-methylpyridine with a generic 'bromoethyl-methylpyridine' isomer is not feasible due to the profound impact of substituent positioning on both reactivity and downstream molecular properties. Regioisomers, such as 2-(2-bromoethyl)-6-methylpyridine [1] or 3-(2-bromoethyl)-4-methylpyridine , exhibit different electronic distributions and steric hindrance, leading to altered reaction kinetics, site-selectivity in cross-couplings, and ultimately, divergent biological or material properties in the final target molecule. For instance, the relative position of the methyl group can significantly modulate the electron density of the pyridine nitrogen and the electrophilicity of the bromoethyl side chain, directly influencing nucleophilic substitution rates and the success of subsequent synthetic steps [2].

Quantitative Evidence for Selecting 2-(2-Bromoethyl)-4-methylpyridine Over Analogs


Reduced Undesired Biological Activity: A Comparative BRD4 Binding Profile

In the context of developing selective bromodomain inhibitors, minimizing off-target binding to the BRD4 bromodomain is often critical. 2-(2-Bromoethyl)-4-methylpyridine demonstrates a markedly low affinity for the BRD4 bromodomain 2, with a dissociation constant (Kd) greater than 300,000 nM [1]. While a direct comparator in the exact same assay is not publicly available, this value stands in stark contrast to known potent BRD4 inhibitors which typically exhibit Kd values in the low nanomolar range (e.g., JQ1 has a Kd of ~50 nM for BRD4(1) [2]). This lack of interaction supports its use as a non-interfering building block or a negative control in assays where BRD4 engagement is a confounding factor.

Medicinal Chemistry Bromodomain Inhibition Off-target Screening

Distinct Physical and Handling Properties: Boiling Point Comparison

The physical properties of 2-(2-bromoethyl)-4-methylpyridine, particularly its boiling point, differ significantly from a close structural analog lacking the 4-methyl group. 2-(2-Bromoethyl)pyridine (CAS 39232-04-7) has a reported boiling point of 213.9±15.0 °C at 760 mmHg . While an experimental boiling point for 2-(2-bromoethyl)-4-methylpyridine is not found in the primary literature, the addition of a methyl group is generally predicted to increase the boiling point by ~20-30 °C due to increased molecular weight and van der Waals forces [1]. This difference is critical for purification and process design, as it dictates appropriate distillation parameters and may influence the choice of isolation techniques.

Process Chemistry Purification Physical Properties

Regioisomeric Specificity in Medicinal Chemistry: Impact on Receptor Affinity

While direct data for this specific compound is scarce, studies on closely related pyridine ethers highlight the critical nature of substitution patterns. In a series of aryl ether analogs, a 2-pyridyl ether derivative was found to be 6-fold more potent than its corresponding 3-pyridyl analog (IC50 values not explicitly provided in the excerpt) [1]. This class-level inference strongly suggests that the 2,4-substitution pattern of 2-(2-bromoethyl)-4-methylpyridine is likely to impart a distinct biological profile compared to regioisomers like 3-(2-bromoethyl)-4-methylpyridine or 2-(2-bromoethyl)-5-methylpyridine . The specific placement of the methyl and bromoethyl groups can dramatically alter the molecule's shape and electrostatic potential, influencing its fit into target binding sites.

Structure-Activity Relationship Receptor Binding Drug Design

High-Value Application Scenarios for 2-(2-Bromoethyl)-4-methylpyridine in R&D


Scaffold for Covalent Inhibitors and Chemical Probes

The electrophilic bromoethyl group is a classic warhead for covalent targeting of cysteine residues in proteins. The low BRD4 affinity (Kd > 300,000 nM) [1] indicates that 2-(2-bromoethyl)-4-methylpyridine is unlikely to cause off-target effects through this common bromodomain, making it a cleaner starting point for developing selective covalent probes targeting other protein classes. Researchers can exploit its reactivity without the confounding variable of BET family inhibition.

Building Block for Synthesis of 2,4-Disubstituted Pyridine Derivatives

The combination of a 2-bromoethyl handle and a 4-methyl group provides a specific template for further diversification. This compound is ideally suited for the synthesis of libraries of 2-substituted-4-methylpyridines via nucleophilic displacement or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the primary alkyl bromide . This is a common strategy in medicinal chemistry to explore structure-activity relationships around a privileged pyridine core.

Intermediate for Pharmaceuticals and Agrochemicals

Given its defined substitution pattern, 2-(2-bromoethyl)-4-methylpyridine serves as a key intermediate in the multi-step synthesis of complex molecules with potential therapeutic or agricultural utility [2]. The specific placement of the methyl group is often a critical pharmacophore element, and this compound delivers that exact structural feature, unlike a generic or less-substituted bromoethylpyridine.

Development of Functional Materials and Ligands

The pyridine nitrogen atom provides a versatile coordination site for transition metals, while the 4-methyl group can influence the electronic properties and stability of the resulting complexes. This compound can be employed as a precursor for synthesizing novel ligands for catalysis or for constructing metal-organic frameworks (MOFs) and other advanced materials where precise control over steric bulk is required .

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